tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate
Description
tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its four-membered cyclobutane ring, which confers unique steric and electronic properties compared to larger or smaller cyclic systems. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol (predicted) .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
SOIWSLKMPXBQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of cyclobutanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations:
Ring Size Effects: Cyclopropane derivatives (e.g., C₉H₁₇NO₃ ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclobutane analogues. Cycloheptane derivatives (e.g., C₁₅H₂₇NO₂ ) possess greater conformational flexibility, influencing their use in macrocyclic drug design.
Substituent Position and Stereochemistry: The 2-hydroxymethyl isomer (target compound) shows distinct hydrogen-bonding capabilities compared to the 1-hydroxymethyl isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
